![molecular formula C8H3IN2O B12878778 2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
2-Iodobenzo[d]oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodobenzo[d]oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an iodine atom at the second position, and a cyano group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobenzo[d]oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodoaniline with cyanogen bromide in the presence of a base to form the desired oxazole ring. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the cyano group or other functional groups present in the molecule.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted oxazole derivatives
- Oxidized or reduced forms of the original compound
科学的研究の応用
2-Iodobenzo[d]oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of 2-Iodobenzo[d]oxazole-4-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets to exert its effects. The presence of the iodine atom and the cyano group can influence its binding affinity and specificity towards these targets.
類似化合物との比較
- 2-Methoxybenzo[d]oxazole-4-carbonitrile
- 2-Ethoxybenzo[d]oxazole-4-carbonitrile
- 2-Chlorobenzo[d]oxazole-4-carbonitrile
Comparison: 2-Iodobenzo[d]oxazole-4-carbonitrile is unique due to the presence of the iodine atom, which can significantly affect its reactivity and electronic properties compared to its analogs. The iodine atom can participate in halogen bonding, which is not possible with other substituents like methoxy or ethoxy groups. This makes it a valuable compound for specific applications where halogen bonding plays a crucial role.
特性
分子式 |
C8H3IN2O |
|---|---|
分子量 |
270.03 g/mol |
IUPAC名 |
2-iodo-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H |
InChIキー |
DOONZEWKKPZGAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


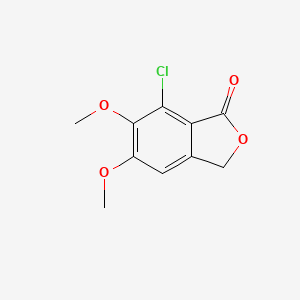
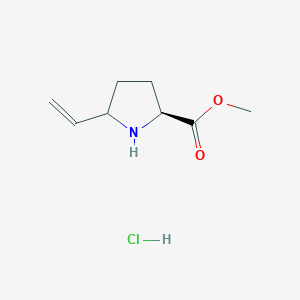

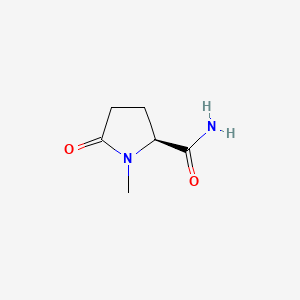
![2-(Chloromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12878706.png)
![2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12878710.png)
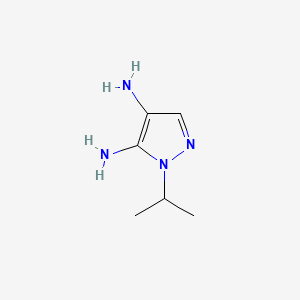
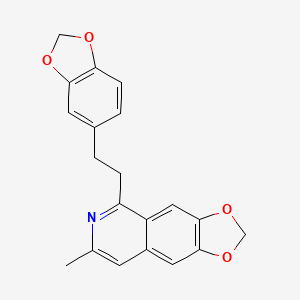

![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
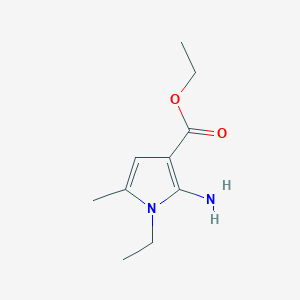
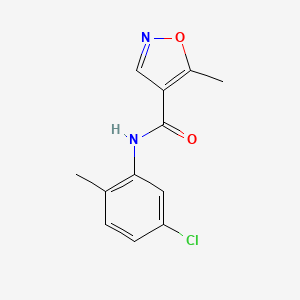
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
